(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride is a compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a side chain containing an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride typically involves the nucleophilic substitution of haloalkanes with amines. This process can be complex, involving multiple steps to ensure the correct stereochemistry of the final product. For example, starting with a protected oxolane derivative, the amino group can be introduced through reductive amination, followed by deprotection and subsequent hydrochloride salt formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxyl group can produce alcohols.
Scientific Research Applications
(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid: Lacks the hydrochloride salt form.
(2S)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid: Different stereochemistry.
(2R)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid: Different stereochemistry.
Uniqueness
(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds .
Biological Activity
(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride, also known as L-Oxoproline, is a derivative of proline that exhibits notable biological activities. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C₇H₁₃ClN₃O₃
- CAS Number : 1142202-55-8
- Structure : The compound features a unique oxolane ring which contributes to its biological properties.
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial activity of this compound against various pathogens. For instance, it has shown effectiveness against yeast-like fungi such as Candida albicans at concentrations as low as 64 µg/mL. In addition, it exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus at 128 µg/mL, indicating moderate antibacterial activity .
Pathogen | MIC (µg/mL) |
---|---|
Candida albicans | 64 |
Staphylococcus aureus | 128 |
Escherichia coli | 64 - 128 |
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Research indicates that it may play a role in modulating neurotransmitter levels and protecting neuronal cells from oxidative stress. This suggests potential applications in treating conditions like Alzheimer's disease .
Anti-inflammatory Activity
This compound has also been noted for its anti-inflammatory properties. Studies have shown that it can inhibit the expression of pro-inflammatory cytokines, thus reducing inflammation in various tissue models. This activity is particularly relevant in the context of chronic inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a comparative study evaluating various compounds for their antimicrobial properties, this compound was found to be effective against a range of microbial strains. The study highlighted its potential as a natural preservative in food products due to its ability to inhibit microbial growth .
Case Study 2: Neuroprotection in Animal Models
A study conducted on mice models of Alzheimer's disease demonstrated that administration of the compound led to significant improvements in cognitive function and reduced amyloid plaque formation. This suggests that this compound may have therapeutic potential for neurodegenerative disorders .
Properties
Molecular Formula |
C7H14ClNO3 |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
(2S)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)4-5-2-1-3-11-5;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m0./s1 |
InChI Key |
ISXQMVZLBLXIDJ-GEMLJDPKSA-N |
Isomeric SMILES |
C1C[C@H](OC1)C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1CC(OC1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.